molecular formula C19H23N3O5S2 B2944181 Ethyl 2-(2-(4-(piperidin-1-ylsulfonyl)benzamido)thiazol-4-yl)acetate CAS No. 361159-81-1

Ethyl 2-(2-(4-(piperidin-1-ylsulfonyl)benzamido)thiazol-4-yl)acetate

Cat. No.: B2944181
CAS No.: 361159-81-1
M. Wt: 437.53
InChI Key: FYXTXRVUAMTCLK-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(4-(piperidin-1-ylsulfonyl)benzamido)thiazol-4-yl)acetate is a thiazole-based compound featuring a piperidinylsulfonyl benzamide substituent and an ethyl acetate ester group. Its structure combines a thiazole core with a sulfonamide-linked piperidine moiety, which may enhance lipophilicity and influence pharmacokinetic properties such as membrane permeability or metabolic stability.

Properties

IUPAC Name

ethyl 2-[2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O5S2/c1-2-27-17(23)12-15-13-28-19(20-15)21-18(24)14-6-8-16(9-7-14)29(25,26)22-10-4-3-5-11-22/h6-9,13H,2-5,10-12H2,1H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYXTXRVUAMTCLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(2-(4-(piperidin-1-ylsulfonyl)benzamido)thiazol-4-yl)acetate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article synthesizes available research findings regarding its biological activity, focusing on anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

  • Molecular Formula : C18H22N4O5S
  • Molecular Weight : 470.58 g/mol
  • IUPAC Name : Ethyl 2-((5-(4-(piperidin-1-ylsulfonyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetate
  • CAS Number : 392318-68-2

Anticancer Activity

Recent studies have investigated the anticancer activity of this compound and related derivatives. The following table summarizes findings related to its cytotoxic effects:

Cell LineIC50 Value (mmol/L)Reference
MCF-7 (Breast Cancer)0.084 ± 0.020
A549 (Lung Cancer)0.034 ± 0.008
NIH3T3 (Non-cancer)Not specifiedComparison for selectivity

The compound showed significant cytotoxicity against MCF-7 and A549 tumor cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutic agents like cisplatin.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Induction of Apoptosis : Similar compounds have been shown to induce apoptosis through intrinsic and extrinsic pathways in cancer cells.
  • Inhibition of Key Signaling Pathways : Thiazole derivatives have demonstrated the ability to inhibit critical pathways involved in tumor growth and metastasis.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound helps in optimizing its biological activity. Modifications to the piperidine ring, sulfonamide group, and thiazole moiety can significantly influence the compound's potency and selectivity against cancer cells.

Case Studies

Several studies have highlighted the potential of thiazole derivatives in cancer therapy:

  • Study on MCF-7 Cells : A study indicated that compounds similar to this compound induce cell cycle arrest and apoptosis in breast cancer cells through mitochondrial pathways.
  • In Vivo Studies : Animal models treated with thiazole derivatives exhibited reduced tumor growth rates and improved survival rates compared to controls, supporting the compound's therapeutic potential.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s key structural features are compared below with derivatives sharing the thiazole-acetate core or sulfonamide pharmacophore.

Compound Name Substituents Molecular Weight (g/mol) Yield Biological Activity References
Ethyl 2-[2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-1,3-thiazol-4-yl]acetate Morpholinosulfonyl (C₄H₈NO₂S) instead of piperidinylsulfonyl ~439.47 (estimated) N/A N/A
Ethyl 2-(2-(4-hydroxyphenyl)thiazol-4-yl)acetate 4-Hydroxyphenyl 263.31 N/A N/A
Ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10d) Trifluoromethylphenyl urea, piperazine linker 548.2 93.4% N/A (synthetic focus)
Ethyl 2-(2-(3-oxobenzo[d]isothiazol-2(3H)-yl)thiazol-4-yl)acetate (Compound 2) Benzisothiazolone pharmacophore ~346.4 (estimated) N/A Antiviral (EC₅₀: 2.68 ± 0.54 µM)
Ethyl 2-(5-bromo-2-(4-(trifluoromethoxy)phenyl)thiazol-4-yl)acetate Bromo, trifluoromethoxyphenyl ~438.2 (estimated) N/A N/A (supplier data)
Key Observations:

Piperidinylsulfonyl vs. This substitution may alter binding interactions in biological targets . Molecular weight differences (~439 vs. target compound’s ~453 g/mol) reflect substituent bulk.

Thiazole-Acetate Core Variations ():

  • Hydroxyphenyl () and trifluoromethoxyphenyl () substituents introduce polarity or electron-withdrawing effects, impacting reactivity and solubility.
  • Urea derivatives () exhibit higher molecular weights (~514–548 g/mol) due to extended substituents, which may limit bioavailability compared to the target compound .

Biological Activity ():

  • Benzisothiazolone analogs (e.g., Compound 2) show antiviral activity (EC₅₀: 2.68 µM), suggesting that the thiazole-acetate scaffold is compatible with targeting viral mechanisms. The target compound’s piperidinylsulfonyl group could enhance target affinity or stability .

Pharmacokinetic and Physicochemical Properties

  • Molecular Weight: The target compound (~453 g/mol) falls within the acceptable range for oral bioavailability (Rule of Five), unlike heavier urea derivatives (>500 g/mol) .

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